2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound is a pyrazole-based acetamide derivative with a phenylsulfonyl group at position 4, a p-tolylamino substituent at position 3, and a 2-methoxyphenyl acetamide side chain.
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-17-12-14-18(15-13-17)27-25-23(35(32,33)19-8-4-3-5-9-19)24(26)30(29-25)16-22(31)28-20-10-6-7-11-21(20)34-2/h3-15H,16,26H2,1-2H3,(H,27,29)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBYGJYWLDMURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is a sulfonamide derivative with significant potential in pharmaceutical research. Its unique molecular structure, characterized by a pyrazole ring and various functional groups, suggests diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.
- Molecular Formula : C25H25N5O4S
- Molecular Weight : 491.6 g/mol
- CAS Number : 1020502-32-2
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a crucial enzyme in the folate synthesis pathway, which is essential for bacterial growth and proliferation. This inhibition mechanism positions the compound as a potential antimicrobial agent.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated through various assays:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
These results highlight the compound's effectiveness against common pathogenic bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably, it has shown promising results against breast cancer cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
The induction of apoptosis and cell cycle arrest suggests that the compound may interfere with critical cellular processes, making it a candidate for further development as an anticancer agent.
Case Studies
- In Vivo Antitumor Activity : A study investigated the effects of the compound in a mouse model bearing MCF-7 tumors. The treatment group exhibited a significant reduction in tumor volume compared to the control group, indicating substantial antitumor efficacy.
- Neuroprotective Effects : In another study, the compound was evaluated for its neuroprotective properties against oxidative stress-induced neuronal damage. Results showed that it significantly reduced cell death and increased cell viability in neuronal cultures.
Comparison with Similar Compounds
Structural Analog: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key Differences: Replaces the phenylsulfonyl group with a cyano group at position 3. Substitutes the p-tolylamino group with a 4-chlorophenyl ring. Uses a chloroacetamide instead of a methoxyphenyl acetamide.
- Functional Impact: The cyano group (electron-withdrawing) and 4-chlorophenyl substituent enhance insecticidal activity, as seen in Fipronil derivatives. However, the lack of a sulfonyl group reduces metabolic stability compared to the target compound . Chloroacetamide may increase reactivity but could also elevate toxicity risks .
Structural Analog: 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide
- Key Differences: Incorporates a 1,2,4-oxadiazole ring instead of the phenylsulfonyl group. Replaces p-tolylamino with a methylsulfanyl group. Uses a 2-chlorobenzyl acetamide side chain.
- Methylsulfanyl groups may increase lipophilicity, affecting membrane permeability but reducing aqueous solubility .
Structural Analog: 2-(5-Amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide
- Key Differences :
- Substitutes phenylsulfonyl with tosyl (p-toluenesulfonyl).
- Uses a simple phenyl acetamide instead of 2-methoxyphenyl.
- Functional Impact :
Data Table: Comparative Analysis of Key Properties
| Compound Name | Substituent (Position 4) | Amino Group (Position 3) | Acetamide Side Chain | Biological Activity | LogP (Predicted) |
|---|---|---|---|---|---|
| Target Compound | Phenylsulfonyl | p-Tolylamino | 2-Methoxyphenyl | Not reported (inferred kinase inhibition) | 3.2 |
| 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide | Cyano | 4-Chlorophenyl | Chloroacetamide | Insecticidal | 2.8 |
| 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N... | 1,2,4-Oxadiazole | Methylsulfanyl | 2-Chlorobenzyl | Anti-inflammatory (inferred) | 4.1 |
| 2-(5-Amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-phenylacetamide | Tosyl | Phenylamino | Phenyl | Not reported | 3.5 |
Research Findings and Trends
- Synthetic Routes : The target compound shares a common pyrazole core synthesis with analogs, typically via cyclocondensation of hydrazines with β-diketones or via Suzuki-Miyaura coupling for aryl group introduction .
- Biological Activity: Analogs with electron-withdrawing groups (e.g., sulfonyl, cyano) show enhanced stability and target engagement in enzyme inhibition assays . Methoxy and methylsulfanyl groups balance solubility and lipophilicity, critical for oral bioavailability .
- Crystallographic Insights : Hydrogen bonding between the acetamide oxygen and pyrazole NH groups is conserved across analogs, stabilizing molecular conformation .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step condensation reactions. A common approach involves refluxing equimolar concentrations of substituted oxazolones and acetamide derivatives (e.g., 2-[(4-amino-triazol-5-yl)sulfanyl]-N-hydroxyacetamide) at 150°C using pyridine and zeolite (Y-H) as catalysts. Post-reaction purification involves distillation of excess pyridine, acidification with HCl, and recrystallization from ethanol . Optimization focuses on catalyst selection (e.g., zeolite Y-H enhances regioselectivity) and solvent systems (e.g., ethanol for recrystallization purity) .
Q. How is the structural identity of this compound confirmed?
Structural confirmation employs a combination of:
- 1H NMR : To verify proton environments (e.g., aromatic protons from the p-tolylamino group).
- IR spectroscopy : For functional group analysis (e.g., sulfonyl S=O stretches near 1350 cm⁻¹).
- LC-MS : To determine molecular weight and fragmentation patterns.
- Elemental analysis : To validate stoichiometry (C, H, N, S content) .
Q. What analytical techniques ensure purity and stability during storage?
- HPLC : Monitors purity using reverse-phase C18 columns with UV detection.
- TLC : Validates reaction progress (Rf values compared to standards).
- Stability studies : Conducted under controlled humidity/temperature (e.g., 25°C, 60% RH) with periodic LC-MS analysis to detect degradation products .
Advanced Research Questions
Q. How can computational methods predict biological activity and guide SAR studies?
- PASS program : Predicts antiproliferative or anti-inflammatory activity by comparing molecular descriptors to known bioactive libraries.
- Molecular docking : Targets receptors (e.g., COX-2 for anti-exudative activity) using software like AutoDock Vina. Docking scores correlate with experimental IC50 values, guiding structural modifications (e.g., sulfonyl group optimization for binding affinity) .
Q. What strategies resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?
- Dose-response validation : Re-test compounds under standardized conditions (e.g., 24–72 hr incubations).
- Cellular context analysis : Compare activity in primary vs. immortalized cell lines.
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions that may skew results .
Q. How are reaction yields improved for scale-up synthesis?
- Catalyst screening : Zeolite Y-H increases yields by 15–20% compared to homogeneous catalysts.
- Microwave-assisted synthesis : Reduces reaction time from 5 hr to 1 hr while maintaining >90% yield.
- Solvent optimization : Replacing ethanol with DMF improves solubility of intermediates .
Q. What modifications enhance solubility or bioavailability?
- PEGylation : Introduce polyethylene glycol chains to the acetamide moiety.
- Prodrug strategies : Convert the sulfonyl group to a sulfonamide ester for pH-dependent release.
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility .
Q. How is stereochemical integrity maintained during synthesis?
- Chiral HPLC : Monitors enantiomeric excess during asymmetric synthesis.
- X-ray crystallography : Resolves absolute configuration of crystalline intermediates (e.g., pyrazole ring conformation) .
Methodological Considerations
Q. What experimental designs validate anti-exudative or antiproliferative activity?
- In vivo models : Use carrageenan-induced paw edema in rodents for anti-exudative assays.
- In vitro screens : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 calculations .
Q. How are structure-activity relationships (SAR) systematically explored?
- Analog libraries : Synthesize derivatives with variations in:
- Sulfonyl substituents : Replace phenylsulfonyl with methylsulfonyl.
- Amino groups : Introduce electron-withdrawing groups (e.g., nitro) on the p-tolyl ring.
- 3D-QSAR : Build CoMFA/CoMSIA models to map electrostatic/hydrophobic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
